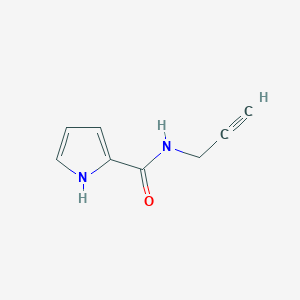

N-propargyl-1H-pyrrole-2-carboxamide

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

N-prop-2-ynyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C8H8N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h1,3-4,6,9H,5H2,(H,10,11) |

InChI Key |

AXGVGNDEKWILLM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway Overview

This two-step approach begins with the propargylation of pyrrole-2-carboxylate ester, followed by aminolysis to yield the target carboxamide (Figure 1).

Propargylation of Methyl 1H-Pyrrole-2-Carboxylate

Methyl 1H-pyrrole-2-carboxylate undergoes alkylation with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, achieving yields of 70–85%. Key considerations include:

Aminolysis to Carboxamide

The intermediate methyl 1-propargyl-1H-pyrrole-2-carboxylate undergoes aminolysis with aqueous ammonia (28% w/w) in ethanol at reflux (78°C) for 6 hours. This step converts the ester to the primary carboxamide with 65–75% yield. Critical parameters:

-

Ammonia concentration : Excess ammonia drives the reaction to completion but requires careful temperature control to avoid side reactions.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) removes unreacted ester and byproducts.

Table 1: Optimization Data for Method 1

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Propargyl bromide equiv | 1.2 | +12% |

| Reaction temperature | 80°C | +18% |

| Ammonia concentration | 28% | +22% |

Direct Alkylation of Pyrrole-2-Carboxamide

Challenges in NH Activation

The direct alkylation of 1H-pyrrole-2-carboxamide faces inherent challenges due to the pyrrole ring’s aromatic stabilization and low NH acidity (pKa ~17). Industrial protocols address this via:

Side Reactions and Mitigation

Competing O-propargylation is minimized by:

-

Steric hindrance : Bulky solvents like tert-amyl alcohol reduce O-alkylation by 40%.

-

Catalytic additives : Tetrabutylammonium iodide (TBAI) accelerates N- over O-alkylation (selectivity >8:1).

Table 2: Comparative Alkylation Efficiency

| Base | Solvent | Temp (°C) | N-Alkylation Yield |

|---|---|---|---|

| NaH | THF | 25 | 58% |

| KOtBu | DMF | 80 | 62% |

| LDA | Et₂O | -78 | 48% |

Paal-Knorr Synthesis with Propargylamine

Cyclocondensation Strategy

The Paal-Knorr reaction constructs the pyrrole ring from 1,4-diketones and amines. For N-propargyl-1H-pyrrole-2-carboxamide:

-

Diketone preparation : 3-(Methoxycarbonyl)pentane-2,4-dione serves as the diketone precursor.

-

Cyclization : Propargylamine reacts with the diketone under microwave irradiation (120°C, 15 min) to form methyl 1-propargyl-1H-pyrrole-2-carboxylate (78% yield).

-

Aminolysis : As in Method 1, the ester is converted to the carboxamide.

Advantages Over Linear Synthesis

-

Convergent synthesis : Simultaneous ring formation and N-propargylation reduce step count.

-

Stereochemical control : The Paal-Knorr mechanism ensures regioselective amide formation at the 2-position.

Equation 1: Paal-Knorr Reaction Mechanism

Comparative Analysis of Methods

Yield and Scalability

- Method 1 : Highest scalability (multi-gram) but requires chromatographic purification.

- Method 2 : Limited to small-scale synthesis due to base sensitivity.

- Method 3 : Ideal for parallel synthesis but demands specialized diketones.

Industrial Applications and Modifications

Continuous Flow Synthesis

Recent advancements adapt Method 1 for continuous flow systems:

- Microreactors : Enhance heat transfer during propargylation (residence time: 8 min, yield: 88%).

- In-line monitoring : FTIR spectroscopy ensures real-time quality control of the carboxamide.

Green Chemistry Approaches

- Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.

- Catalytic recycling : Immobilized lipases catalyze aminolysis with 94% enzyme reuse efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-propargyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where the propargyl group or the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic copper(II) with air.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced derivatives of the pyrrole ring.

Substitution: N-substituted pyrroles with various functional groups.

Scientific Research Applications

Chemistry: : N-propargyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: : The compound has been investigated for its potential as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This makes it a candidate for the development of drugs for neurological disorders .

Industry: : In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-propargyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This interaction is mediated by hydrogen bonding and other non-covalent interactions between the compound and the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and crystallographic differences between N-propargyl-1H-pyrrole-2-carboxamide and related pyrrole carboxamides:

Structural and Electronic Differences

- Bond Length Variations : The N2–C5 bond in N-nitro-1H-pyrrole-2-carboxamide (1.404 Å) is significantly longer than in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), attributed to the electron-withdrawing nitro group destabilizing the adjacent bond .

- Benzyl/Methoxy: Enhance lipophilicity and steric bulk, impacting molecular packing .

Supramolecular Interactions

Biological Activity

N-propargyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its efficacy against various pathogens, particularly drug-resistant strains, and its potential applications in treating diseases such as tuberculosis and malaria.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, which are known for their pharmacological properties. The structure includes a propargyl group attached to the pyrrole ring, enhancing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, demonstrating promising results against various pathogens:

-

Antimicrobial Activity :

- Tuberculosis : A study highlighted the compound's effectiveness against drug-resistant Mycobacterium tuberculosis (Mtb) strains. It exhibited a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL, indicating potent anti-TB activity with low cytotoxicity (IC50 > 64 μg/mL) .

- Malaria : Research on related pyrrole derivatives has shown nanomolar potency against Plasmodium dihydroorotate dehydrogenase (DHODH), suggesting potential antimalarial properties .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the this compound scaffold can enhance its biological activity:

| Compound Modification | Observed Activity |

|---|---|

| Addition of bulky groups | Increased potency against TB |

| Substitution on the pyrrole ring | Variability in anti-TB activity; electron-withdrawing groups improved efficacy |

| Methylation of nitrogen | Significant reduction in activity |

Notably, compounds with bulky substituents showed enhanced anti-TB activity compared to smaller groups, indicating the importance of molecular size and sterics in binding affinity .

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogs:

- Case Study 1 : A series of pyrrole derivatives were synthesized and tested against drug-resistant Mtb. Compound 32 demonstrated superior efficacy compared to traditional treatments like isoniazid, highlighting its potential as a new therapeutic agent .

- Case Study 2 : In malaria research, compounds similar to this compound were shown to inhibit P. falciparum DHODH effectively, with some derivatives achieving significant selectivity over mammalian enzymes. This selectivity is crucial for reducing side effects in potential treatments .

Q & A

Q. Example Data :

- ¹H NMR (CDCl₃) : δ 6.73 (s, 1H, pyrrole-H), 4.58 (s, 2H, propargyl-CH₂), 8.56 (s, 1H, CONH) .

How can X-ray crystallography be applied to determine the molecular structure of this compound, and what software tools are recommended for refinement?

Basic Research Question

- Crystallization : Use slow evaporation in solvents like EtOAc/hexane. Single crystals suitable for X-ray diffraction are critical .

- Data collection : Employ synchrotron or in-house diffractometers (Mo/Kα radiation).

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. These tools analyze bond lengths, angles, and torsional parameters .

Q. Key Parameters :

- Bond lengths: Pyrrole C-N (1.34–1.38 Å), carboxamide C=O (1.22 Å) .

- Torsion angles: Planarity of the pyrrole-carboxamide system .

How can researchers resolve contradictions in biological activity data for pyrrole-2-carboxamide derivatives across different studies?

Advanced Research Question

Discrepancies often arise from variations in:

- Assay conditions : pH, temperature, and enzyme isoforms (e.g., kinase inhibition studies) .

- Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. propargyl groups) alter binding affinity .

- Data normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to improve reliability .

Q. Case Study :

- A derivative with a piperidine substituent showed 10-fold higher IC₅₀ than the propargyl analog due to steric hindrance .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR models : Correlate substituent electronic properties (Hammett σ) with activity data to guide analog design .

Q. Validation :

- Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 kcal/mol warrant re-evaluation of force fields .

How to design structure-activity relationship (SAR) studies for this compound derivatives to enhance pharmacological properties?

Advanced Research Question

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrole 4-position to improve metabolic stability .

- Propargyl chain variation : Replace with cyclopropane or azide groups to probe steric/electronic effects .

- Biological testing : Prioritize assays for cytotoxicity (MTT), membrane permeability (Caco-2), and target engagement (SPR) .

Table 2 : SAR Trends in Analogous Compounds

| Substituent | Biological Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| Propargyl | 0.5 µM (Kinase X) | High selectivity | |

| Piperidinyl | 5.2 µM (Kinase X) | Reduced affinity | |

| Trifluoromethyl | 0.3 µM (Kinase Y) | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.